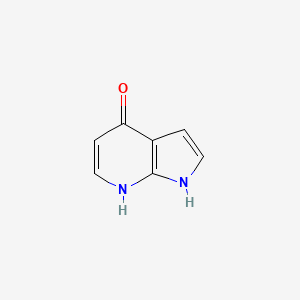

4-Hydroxy-7-azaindole

Description

BenchChem offers high-quality 4-Hydroxy-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIGMDXJXKDZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505539 | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74420-02-3, 1076197-59-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-hydroxy-7-azaindole and its derivatives

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-7-Azaindole and Its Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 7-azaindole nucleus stands as a privileged scaffold. As a bioisosteric analog of indole and purine, it offers a unique combination of hydrogen bonding capabilities and electronic properties that make it highly effective for interacting with a multitude of biological targets.[1][2][3] Its presence in numerous kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates underscores its significance in modern drug discovery.[4][5]

Among its many variations, the 4-hydroxy-7-azaindole core is of particular interest. The hydroxyl group at the C4 position provides a crucial vector for derivatization, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, and for establishing key interactions within a target's active site.[6] Furthermore, this moiety can serve as a versatile synthetic intermediate for constructing more complex molecular architectures.[6]

This guide provides a comprehensive overview of the prevailing synthetic strategies for accessing 4-hydroxy-7-azaindole and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic that informs these synthetic choices.

Part 1: Core Synthesis of 4-Hydroxy-7-Azaindole

The most robust and widely adopted strategy for constructing the 4-hydroxy-7-azaindole scaffold begins with the parent 7-azaindole heterocycle. The synthesis hinges on a logical sequence of activating the pyridine ring, introducing a functional handle at the C4 position, and subsequent conversion to the desired hydroxyl group.

The N-Oxidation Activation Strategy

The direct functionalization of the C4 position on the electron-deficient pyridine ring of 7-azaindole is challenging. The most effective approach involves an initial N-oxidation of the pyridine nitrogen (N7). This transformation serves a critical purpose: it electronically activates the pyridine ring, making the C4 and C6 positions susceptible to nucleophilic attack or rearrangement-based substitution.

The overall workflow is depicted below:

Caption: Figure 1: Core synthetic pathway to 4-hydroxy-7-azaindole.

Step 1: N-Oxidation of 7-Azaindole

The initial step involves the oxidation of the pyridine nitrogen of 7-azaindole. This is typically achieved using common oxidizing agents.

-

Causality and Experimental Choice: Hydrogen peroxide is often preferred in industrial settings due to its low cost and the benign byproduct (water).[3][7] The reaction is typically performed in a suitable organic solvent like tetrahydrofuran (THF) or various glycol ethers. The choice of solvent is critical for ensuring the solubility of the starting material and managing the reaction temperature, as the oxidation can be exothermic.

Exemplary Protocol: Synthesis of 7-Azaindole-N-oxide [3][7]

-

Reaction Setup: To a solution of 7-azaindole (1.0 equiv) in tetrahydrofuran (THF), add hydrogen peroxide (30% aqueous solution, 1.1–2.0 equiv) dropwise at a temperature maintained between 5–15 °C.

-

Reaction Monitoring: Stir the mixture at this temperature for 2–5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove the solvent. The resulting solid is then purified, typically by recrystallization, to yield pure 7-azaindole-N-oxide.

Step 2: Regioselective Halogenation to 4-Halo-7-azaindole

With the N-oxide in hand, the C4 position is now primed for functionalization. A common and effective method is to introduce a halogen, which serves as an excellent leaving group for subsequent nucleophilic substitution. Phosphorus oxyhalides (e.g., POCl₃ or POBr₃) are the reagents of choice for this transformation.

-

Mechanistic Insight: The reaction proceeds via initial activation of the N-oxide oxygen by the phosphorus oxyhalide. This is followed by a rearrangement and attack of the halide ion at the C4 position, leading to the formation of the 4-halo-7-azaindole and phosphate byproducts. The use of a catalyst like diisopropylethylamine (DIPEA) can facilitate the reaction.[7]

Exemplary Protocol: Synthesis of 4-Chloro-7-azaindole [7]

-

Reaction Setup: A mixture of 7-azaindole-N-oxide (1.0 equiv), acetonitrile (as solvent), and phosphorus oxychloride (POCl₃, acting as both reagent and solvent) is prepared. Diisopropylethylamine (DIPEA, 0.1–0.15 equiv) is added as a catalyst.

-

Reaction Conditions: The reaction mixture is heated to 80–100 °C and stirred until the starting material is consumed, as monitored by TLC or HPLC.

-

Work-up and Isolation: After cooling, the reaction mixture is cautiously quenched by pouring it onto ice water and neutralizing with a base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Step 3: Conversion to 4-Hydroxy-7-azaindole

The final stage involves displacing the C4 halogen with a hydroxyl group. This is typically accomplished in a two-step sequence: initial alkoxylation followed by dealkylation. A direct hydrolysis can be challenging and may lead to side products.

-

Causality and Experimental Choice: The Nucleophilic Aromatic Substitution (SNAr) reaction with an alkoxide, such as sodium methoxide, is highly efficient.[7] The resulting 4-alkoxy-7-azaindole is a stable, easily purified intermediate. The choice of the alkyl group (e.g., methyl) is strategic, as it is robust enough to withstand various reaction conditions but can be cleaved reliably in a subsequent step. Efficacious ether cleavage is commonly achieved with strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids.

Exemplary Protocol: Synthesis of 4-Methoxy-7-azaindole and subsequent Demethylation [7]

3a. Synthesis of 4-Methoxy-7-azaindole

-

Reaction Setup: 4-Chloro-7-azaindole (1.0 equiv) is dissolved in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Sodium methoxide (typically a 25-30% solution in methanol, >1.0 equiv) is added.

-

Reaction Conditions: The mixture is heated to 110–130 °C and stirred until the substitution is complete (monitored by TLC/HPLC).

-

Work-up and Isolation: The reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

3b. O-Dealkylation to 4-Hydroxy-7-azaindole

-

Reaction Setup: 4-Methoxy-7-azaindole (1.0 equiv) is dissolved in a chlorinated solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). The solution is cooled to a low temperature (e.g., -78 °C).

-

Reagent Addition: Boron tribromide (BBr₃, ~1.2 equiv, typically as a 1M solution in DCM) is added dropwise.

-

Reaction and Quenching: The reaction is allowed to warm slowly to room temperature and stirred until the demethylation is complete. It is then carefully quenched by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.

-

Work-up and Isolation: The product is extracted into an organic solvent, and the aqueous layer may be adjusted to a neutral pH to ensure complete extraction. The combined organic layers are dried, concentrated, and the final product is purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the core synthetic sequence. Yields are representative and can vary based on scale and purification methods.

| Step | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| 1. N-Oxidation | 7-Azaindole | H₂O₂ | >90% | [7],[3] |

| 2. Chlorination | 7-Azaindole-N-oxide | POCl₃, DIPEA | ~80% | [7] |

| 3a. Methoxylation | 4-Chloro-7-azaindole | NaOMe, DMF | High | [7] |

| 3b. Demethylation | 4-Methoxy-7-azaindole | BBr₃, DCM | 70-90% | - |

Part 2: Synthesis of 4-Hydroxy-7-Azaindole Derivatives

The true utility of 4-hydroxy-7-azaindole lies in its capacity as a scaffold for further diversification. The hydroxyl group, the pyrrole nitrogen, and the C-H bonds on both rings serve as handles for introducing a wide array of functional groups.

Caption: Figure 2: Key derivatization pathways from the core scaffold.

Derivatization at the C4-Oxygen

The hydroxyl group is the most accessible site for modification.

-

O-Alkylation/Arylation: Standard Williamson ether synthesis conditions (e.g., an alkyl halide and a base like K₂CO₃ or NaH) can be used to install a wide variety of alkyl, benzyl, or aryl groups. Palladium-catalyzed Buchwald-Hartwig C-O coupling can be employed to attach aryl or heteroaryl moieties.[8]

-

Ester and Carbamate Formation: Reaction with acyl chlorides, anhydrides, or isocyanates provides access to esters and carbamates, which can act as prodrugs or introduce new points of interaction with biological targets.

Derivatization of the Pyrrole Ring (C2, C3)

Before functionalizing the pyrrole ring, it is imperative to protect the pyrrole nitrogen (N1), typically with groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc). This prevents N-functionalization and can influence the regioselectivity of subsequent reactions.

-

Halogenation: N-protected 4-alkoxy-7-azaindoles can be selectively halogenated at the C3 position using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). The resulting 3-halo derivative is a versatile precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

-

Metalation: Directed metalation at C2 is possible but can be challenging. However, after halogenation at C3, a halogen-metal exchange can generate a C3-lithiated species for quenching with various electrophiles.

Derivatization of the Pyridine Ring (C5, C6)

Functionalization of the remaining positions on the pyridine ring often requires more advanced techniques.

-

Directed ortho-Metalation (DoM): By employing a suitable directing group on the N1 nitrogen (e.g., a carbamoyl group), it is possible to direct lithiation specifically to the C6 position.[9] Similarly, on a N-silylated 4-halo-7-azaindole, lithiation can be directed to the C5 position.[10] Quenching the resulting anion with an electrophile introduces functionality at these sites. This powerful technique allows for the systematic and regioselective construction of highly substituted 7-azaindole analogs.[11][12]

Conclusion

The synthesis of 4-hydroxy-7-azaindole is a well-established process that relies on the logical activation of the 7-azaindole core via N-oxidation. This key intermediate opens the door to a rich and diverse field of chemistry, allowing for the precise installation of functional groups across the scaffold. The methodologies described herein provide a robust foundation for researchers in drug discovery to generate novel chemical matter, explore structure-activity relationships, and ultimately develop new therapeutic agents. The versatility and strategic importance of this scaffold ensure that it will remain a focal point of synthetic and medicinal chemistry for the foreseeable future.

References

- Recent advances in the global ring functionaliz

- Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.

- Recent advances in the global ring functionaliz

- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.

- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.

- Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions.

- Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG...

- Preparation method for 4-substituted-7-azaindole.

- The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers. Benchchem.

- The Chemical Versatility of 4-Hydroxy-7-azaindole: Applic

- Synthesis of functionalized 7-azaindoles via directed ortho-metal

- Synthesis of Azaindoles. Chinese Journal of Chemistry.

- Azaindole Therapeutic Agents. PMC.

- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.

- Azaindole synthesis. Organic Chemistry Portal.

- Preparation method for 4-substituted-7-azaindole.

- Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing.

Sources

- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Photophysical Properties of 4-Hydroxy-7-Azaindole

Abstract

4-Hydroxy-7-azaindole (1H-Pyrrolo[2,3-b]pyridin-4-ol) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a structural bioisostere of purines and a derivative of the well-studied 7-azaindole scaffold, it serves as a crucial building block for pharmacologically active molecules, including potent kinase inhibitors.[1][2] Its unique photophysical properties, governed by an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, make it a compelling candidate for the development of novel fluorescent sensors and probes for biological imaging. This guide provides a comprehensive analysis of its core photophysical characteristics, detailed experimental protocols for their characterization, and an overview of its applications for researchers, scientists, and drug development professionals.

Introduction to 4-Hydroxy-7-Azaindole

The 7-azaindole core structure is a foundational motif in numerous biologically active compounds.[2][3] The introduction of a hydroxyl group at the 4-position creates a molecule poised for unique photochemistry. This substitution establishes an intramolecular hydrogen bond between the 4-hydroxyl group (proton donor) and the adjacent pyridine nitrogen at the 7-position (proton acceptor). This structural feature is the primary determinant of its fascinating photophysical behavior, setting it apart from its parent compound, 7-azaindole. Upon absorption of light, the molecule can undergo an ultrafast proton transfer in the excited state, leading to the formation of a distinct tautomeric species with its own emission signature. This phenomenon, known as Excited-State Intramolecular Proton Transfer (ESIPT), results in a dual-emission profile and an exceptionally large Stokes shift, which are highly desirable properties for advanced fluorescence applications.

Core Photophysical Properties

The photophysics of 4-hydroxy-7-azaindole are dominated by the ESIPT process, which dictates its absorption, emission, and environmental sensitivity.

Absorption and Emission Spectra

Like its parent compound, 4-hydroxy-7-azaindole absorbs ultraviolet (UV) light, typically in the 300-360 nm range, corresponding to a π–π* electronic transition.[4] However, its fluorescence emission is more complex. Instead of a single emission band, it often displays dual fluorescence:

-

Normal (Enol) Emission: A higher-energy, shorter-wavelength emission band (typically in the blue region of the spectrum) arises from the locally excited state of the original enol form. This emission is often weak because the ESIPT process is extremely rapid and efficient, providing a dominant non-radiative decay pathway for this state.

-

Tautomer (Keto) Emission: A lower-energy, longer-wavelength emission band (typically in the green or yellow-green region) with a significant Stokes shift. This emission originates from the excited keto-tautomer formed after the intramolecular proton transfer. This band is usually the most prominent feature in the fluorescence spectrum.

The large separation between the absorption and tautomer emission peaks (large Stokes shift) is a key advantage, minimizing self-absorption (inner filter effects) and scattering interference in fluorescence measurements.

The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)

The ESIPT mechanism is a four-level photochemical cycle that underpins the unique optical properties of 4-hydroxy-7-azaindole.

-

Ground State (E): In the ground state, the molecule exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond.

-

Photoexcitation (E -> E): Upon absorbing a photon, the molecule is promoted to the excited singlet state of the enol form (E). In this state, a significant redistribution of electron density occurs. The 4-hydroxyl group becomes a much stronger acid (more electropositive proton), and the pyridine N7 nitrogen becomes a much stronger base (more electronegative).

-

Proton Transfer (E* -> T): This excited-state acidity/basicity enhancement drives an ultrafast, often femtosecond to picosecond, transfer of the proton from the hydroxyl oxygen to the pyridine nitrogen.[5] This creates the excited-state keto tautomer (T). This transfer is typically the rate-limiting step for tautomer emission.

-

Fluorescence Emission (T* -> T): The tautomer T* relaxes to its ground state (T) by emitting a photon, giving rise to the characteristic large Stokes-shifted fluorescence.

-

Back Proton Transfer (T -> E): The ground-state tautomer (T) is generally unstable and rapidly undergoes a back-proton transfer to regenerate the thermodynamically stable ground-state enol form (E), completing the cycle.

This entire process is visualized in the diagram below.

Protocol: UV-Vis Absorption Spectroscopy

This protocol establishes the wavelength(s) of maximum absorbance (λmax), essential for subsequent fluorescence experiments. [6]

-

Preparation: Prepare a stock solution of 4-hydroxy-7-azaindole (e.g., 1 mM) in the desired spectroscopic-grade solvent. Create a dilution (e.g., 1-10 µM) in a quartz cuvette.

-

Blanking: Fill a matched quartz cuvette with the pure solvent to be used as a reference/blank. Place it in the spectrophotometer.

-

Measurement: Place the sample cuvette in the spectrophotometer. Scan a wavelength range (e.g., 250-500 nm).

-

Analysis: Identify the λmax values from the resulting spectrum. Ensure the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU) to comply with the Beer-Lambert Law. [6]

Protocol: Steady-State Fluorescence Spectroscopy

This protocol determines the excitation and emission spectra.

-

Instrument Setup: Turn on the spectrofluorometer's excitation source (typically a Xenon lamp) and allow it to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the estimated emission maximum (e.g., 520 nm for tautomer emission). Scan the excitation monochromator over a range (e.g., 250-450 nm). The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species responsible for the emission.

-

Emission Spectrum: Set the excitation monochromator to the λmax determined from the absorption spectrum. Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to the near-infrared (e.g., 350-700 nm).

-

Data Correction: Ensure that the recorded spectra are corrected for the instrument's lamp profile and detector response to allow for accurate comparison across different instruments and conditions.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield. [7][8][9]

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 4-hydroxy-7-azaindole (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.58, or indole for the normal emission). [10]2. Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible). Measure their absorbance at the chosen excitation wavelength. The absorbance of all solutions must be kept low (< 0.1 AU) to prevent inner filter effects. [10]3. Fluorescence Measurement: Record the corrected emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and geometry for both the sample and the standard.

-

Calculation: Integrate the area under the corrected emission spectra. The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts x and st refer to the sample and the standard, respectively.

Plotting integrated intensity versus absorbance for the series of dilutions and using the slope of the resulting lines for (I/A) provides a more accurate determination. [9][11]

-

Protocol: Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond and picosecond range. [12][13][14]

-

Setup: The core of a TCSPC setup includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser), a sensitive single-photon detector (e.g., a single-photon avalanche diode or microchannel plate photomultiplier), and timing electronics. [14][15]2. Excitation: The sample is excited by the pulsed laser at the appropriate wavelength. The electronics start a timer with each laser pulse.

-

Photon Detection: The detector is positioned to collect the sample's fluorescence emission (often through a monochromator or filter). When a single photon is detected, the electronics stop the timer.

-

Histogramming: This process is repeated for millions of cycles. The instrument builds a histogram of the arrival times of the emitted photons relative to the excitation pulse.

-

Analysis: The resulting histogram represents the fluorescence decay profile. This decay curve is then fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s) (τ). The presence of both enol and tautomer emission may result in a biexponential decay.

Applications in Research and Drug Development

The unique photophysical properties of 4-hydroxy-7-azaindole and its derivatives make them valuable tools in several scientific domains.

-

Fluorescent Probes and Sensors: The dual emission and high sensitivity to the local environment (solvatochromism) allow these molecules to be used as ratiometric fluorescent probes. By measuring the ratio of the enol and tautomer emission intensities, one can quantitatively assess properties like solvent polarity, viscosity, or the presence of hydrogen-bond donors/acceptors in complex systems like micelles, polymers, or biological membranes.

-

Biological Imaging: The large Stokes shift is highly advantageous for cellular imaging, as it effectively separates the emission signal from cellular autofluorescence and scattered excitation light, leading to a higher signal-to-noise ratio.

-

Medicinal Chemistry: The 7-azaindole scaffold is a "privileged" structure in drug design, frequently used as a hinge-binding motif in kinase inhibitors. [1]The inherent fluorescence of derivatives like 4-hydroxy-7-azaindole can be exploited to study drug-target interactions, binding kinetics, and conformational changes in proteins using techniques like fluorescence polarization or FRET without the need for an external fluorescent label.

Conclusion

4-Hydroxy-7-azaindole is a remarkable fluorophore whose properties are defined by the elegant mechanism of excited-state intramolecular proton transfer. This process endows it with a large Stokes shift, dual emission, and profound sensitivity to its environment. These characteristics, combined with its relevance as a core structural motif in medicinal chemistry, establish it as a powerful tool for both fundamental research and applied sciences. A thorough understanding of its photophysical properties, gained through the systematic application of the experimental protocols detailed in this guide, is essential for unlocking its full potential in the development of next-generation fluorescent sensors, advanced imaging agents, and novel therapeutic agents.

References

-

A Time Correlated Single Photon Counting Setup for High Temporal Resolution Measurements of the Temporal Response of Organic Scintillators. (n.d.). Retrieved from [Link]

-

Time-Correlated Single Photon Counting (TCSPC). Swabian Instruments. (n.d.). Retrieved from [Link]

-

Resch-Genger, U., Rurack, K., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]

-

Fluorescence quantum yield measurement. JASCO Global. (2021). Retrieved from [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. (n.d.). Retrieved from [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. (n.d.). Retrieved from [Link]

-

UV–Vis absorption and fluorescence spectroscopy. Bio-protocol. (n.d.). Retrieved from [Link]

-

Time-Correlated Single Photon Counting. PicoQuant. (n.d.). Retrieved from [Link]

-

What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here!. Simtrum. (n.d.). Retrieved from [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. LabRulez LCMS. (n.d.). Retrieved from [Link]

-

What is Time Correlated Single Photon Counting?. ID Quantique. (2025). Retrieved from [Link]

-

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (n.d.). Retrieved from [Link]

-

Jones, A. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. Retrieved from [Link]

-

General method of UV-Vis and fluorescence titration. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Ultraviolet–visible spectroscopy. Wikipedia. (n.d.). Retrieved from [Link]

- Zhang, Y.-J., Zhao, J.-F., & Li, Y.-Q. (2016). The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 147-151.

- Bozkurt, E., & Dogan, S. D. (2019). Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism.

-

Excited-state double proton transfer of 7-azaindole in water nanopools. PubMed. (2005). Retrieved from [Link]

-

Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation. PubMed. (2011). Retrieved from [Link]

- Tseng, H., et al. (2016). Excited-state intramolecular proton-transfer reaction demonstrating anti-Kasha behavior. Chemical Science, 7, 655-664.

-

Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism. DeepDyve. (2018). Retrieved from [Link]

-

Recent Experimental Advances on Excited-State Intramolecular Proton Coupled Electron Transfer Reaction. Bohrium. (2010). Retrieved from [Link]

- Moog, R. S., et al. (1993). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 26(9), 482–489.

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (n.d.). Retrieved from [Link]

- Mehata, M. S., Singh, A. K., & Sinha, R. K. (2017). Investigation of charge-separation/change in dipole moment of 7-azaindole: Quantitative measurement using solvatochromic shifts and computational approaches. Journal of Molecular Liquids, 231, 39-44.

- Nam, K., et al. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. The Journal of Physical Chemistry A, 116(1), 183-90.

-

Fluorescent species of 7-azaindole and 7-azatryptophan in water. The Journal of Physical Chemistry. ACS Publications. (n.d.). Retrieved from [Link]

-

Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. (2002). Retrieved from [Link]

-

Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH. (n.d.). Retrieved from [Link]

-

4-Hydroxy-7-azaindole, min 98%, 1 gram. CP Lab Safety. (n.d.). Retrieved from [Link]

-

Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. (2022). Retrieved from [Link]

-

Solvent dependence of 7-azaindole dimerization. PubMed. (2013). Retrieved from [Link]

- Sharma, K., et al. (2023). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 47, 9077-9086.

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. (n.d.). Retrieved from [Link]

-

Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. 4-HYDROXY-7-AZAINDOLE | 74420-02-3 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Experimental Advances on Excited-State Intramolecular Proton Coupled Electron Transfer Reaction: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. jasco-global.com [jasco-global.com]

- 9. agilent.com [agilent.com]

- 10. iss.com [iss.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 13. picoquant.com [picoquant.com]

- 14. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 15. photon-force.com [photon-force.com]

biological activity of 4-hydroxy-7-azaindole analogs

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-7-Azaindole Analogs

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged scaffold in modern medicinal chemistry, prized for its role as a bioisostere of both indole and purine systems. This guide provides a technical deep-dive into the biological significance of 4-hydroxy-7-azaindole analogs, a subclass demonstrating profound potential, particularly in the domain of kinase inhibition for oncology. We will explore the strategic importance of the 4-hydroxy substituent, dissect structure-activity relationships (SAR), detail key biological targets, and provide validated experimental protocols for the synthesis and evaluation of these potent molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

Azaindoles are bicyclic heterocycles where one carbon atom in the benzene ring of an indole is replaced by a nitrogen atom. This seemingly minor change imparts significant alterations to the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and metabolic stability.[1] The 7-azaindole isomer, in particular, has been successfully employed as an ATP-competitive "hinge-binder" in numerous kinase inhibitors.[2] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor, allowing the scaffold to form two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[2] This bioisosteric relationship has led to the development of several clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[2][3]

The Critical Role of the 4-Hydroxy Substitution

While substitutions at various positions of the 7-azaindole core have been explored, the C4-position offers a strategic vector for modulating potency, selectivity, and physicochemical properties.[4][5] The introduction of a hydroxyl group at this position is of particular mechanistic importance.

Causality Behind the 4-Hydroxy Advantage: From a medicinal chemistry standpoint, the 4-hydroxy group is not merely a substitution but a functional feature that can fundamentally alter a compound's interaction with its target protein.

-

Enhanced Target Engagement: Unlike a methoxy group, which can only act as a hydrogen bond acceptor, the hydroxyl group can function as both a hydrogen bond donor and acceptor. This dual capability allows for additional, high-energy interactions with amino acid residues in the ATP-binding pocket outside of the hinge region. Docking studies on related hydroxylated kinase inhibitors have shown that these substituents can form key interactions with conserved residues such as lysine (Lys) and isoleucine (Ile).[1] Studies directly comparing hydroxyl and methoxy derivatives have confirmed that hydroxylated analogs are often more potent kinase inhibitors.[1][6]

-

Improved Physicochemical Properties: The polar hydroxyl group can significantly enhance the aqueous solubility of the parent molecule. This is a critical parameter for drug development, as poor solubility can lead to formulation challenges and low bioavailability. While this can sometimes be a trade-off with cell permeability, the strategic placement of the -OH group often strikes a favorable balance.

-

Vector for Further Modification: The 4-hydroxy group serves as a chemical handle for creating ether or ester prodrugs, enabling the modulation of pharmacokinetic profiles.

The synthesis of 4-substituted-7-azaindoles is readily achievable through established organometallic chemistry, typically involving the palladium-catalyzed coupling of phenols with a 4-halo-7-azaindole precursor.[4]

Biological Targets and Therapeutic Applications

The 4-hydroxy-7-azaindole scaffold has shown potent activity against several key protein kinase targets implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway, when abnormally activated, is a key driver in the progression of numerous cancers, including breast, lung, and bladder cancer.[7][8] Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[7][9] Optimization of a lead compound from this class led to the identification of analogs with nanomolar potency. These compounds effectively induce apoptosis and inhibit the migration and invasion of cancer cells in vitro.[7][8] The structure-activity relationship in these series underscores the importance of substitutions that can form hydrogen bonds in the vicinity of the 4-position.

Other Notable Kinase Targets

The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a wide array of kinases, including:

-

c-Met: A receptor tyrosine kinase involved in cell proliferation and invasion. 4-azaindole derivatives have been successfully developed as c-Met inhibitors.[10]

-

PDK1: A master kinase that activates several AGC kinases, including Akt. 7-azaindoles have been identified as a promising starting point for PDK1 inhibitors.[11]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): A key regulator of macrophage differentiation and survival, implicated in various cancers and inflammatory diseases. The approved drug Pexidartinib is a testament to the scaffold's utility against this target.[3][12]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 4-hydroxy-7-azaindole core has yielded critical insights into the structural requirements for potent biological activity. The key SAR takeaways are summarized below.

| Position | Modification | Impact on Biological Activity | Reference |

| N1 (Pyrrole) | N-H is crucial for the canonical hinge-binding motif. | Alkylation can be tolerated but often reduces potency unless the substituent picks up another favorable interaction. | [1] |

| C3 | Introduction of aryl or heteroaryl groups. | This is a primary vector for achieving selectivity. The substituent projects into the kinase "specificity pocket," allowing for fine-tuning against different targets. | [5] |

| C4 | -OH (Hydroxy) | Acts as a potent hydrogen bond donor/acceptor, significantly enhancing potency over methoxy (-OCH3) or hydrogen. Improves aqueous solubility. | [1][6] |

| -OCH3 (Methoxy) | Less active than the corresponding hydroxyl analog, indicating the importance of the H-bond donor capability. | [1][6] | |

| C5 | Small lipophilic groups (e.g., Cl, F, CH3). | Often enhances potency and improves metabolic stability by blocking a potential site of metabolism. | [3] |

| N7 (Pyridine) | Essential for activity. | The nitrogen lone pair acts as a key hydrogen bond acceptor, anchoring the molecule to the kinase hinge region. | [2] |

Experimental Protocols

The following protocols provide a validated framework for the synthesis and biological evaluation of novel 4-hydroxy-7-azaindole analogs.

Protocol 5.1: Synthesis of 4-Hydroxy-7-Azaindole Analogs

This protocol describes a general method for synthesizing 4-aryloxy-7-azaindole analogs via a palladium-catalyzed cross-coupling reaction, a common and robust method for forming C-O bonds.[4]

Self-Validating System:

-

Step 1: Reaction Setup: In a nitrogen-flushed flask, combine 4-chloro-1-(phenylsulfonyl)-7-azaindole (1.0 eq), the desired phenol (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq). Add anhydrous dioxane, degas the mixture, and then add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).

-

Step 2: Reaction Execution: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS. The disappearance of the starting 4-chloro-7-azaindole indicates completion (typically 8-16 hours).

-

Step 3: Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 4: Purification of Intermediate: Purify the crude residue by column chromatography on silica gel to obtain the protected 4-phenoxy-7-azaindole. Validation Check: Confirm structure and purity (>95%) by ¹H NMR and LC-MS.

-

Step 5: Deprotection: Dissolve the purified intermediate in a mixture of THF and methanol. Add aqueous sodium hydroxide (2M) and stir at room temperature until the protecting group is completely removed (monitor by LC-MS).

-

Step 6: Final Isolation: Neutralize the reaction mixture with HCl (1M) and extract the product with ethyl acetate. Purify the final compound by recrystallization or preparative HPLC to yield the desired 4-hydroxy-7-azaindole analog. Final Validation: Confirm identity, purity (>98%), and structure by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 5.2: In Vitro Kinase Inhibition Assay (e.g., FGFR1)

This protocol uses a luminescence-based assay to measure the inhibition of kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.

-

Step 1: Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant FGFR1), substrate solution (e.g., a suitable peptide substrate), and a 10-point serial dilution of the test compound in DMSO.

-

Step 2: Kinase Reaction: To a 384-well plate, add the test compound, followed by the kinase solution. Allow to incubate for 15 minutes. Initiate the reaction by adding a mixture of the peptide substrate and ATP. Incubate for 1 hour at room temperature.

-

Step 3: Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent depletes the remaining ATP and converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Step 4: Data Analysis: Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Validation Check: The Z'-factor for the assay should be ≥ 0.5, and the IC₅₀ for a known control inhibitor should be within the expected range.

Protocol 5.3: Cellular Antiproliferative Assay (e.g., on a cancer cell line)

This protocol measures the ability of a compound to inhibit the proliferation of a cancer cell line that is dependent on the target kinase.

-

Step 1: Cell Plating: Seed cancer cells (e.g., a cell line with FGFR amplification) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Step 2: Compound Treatment: Treat the cells with a serial dilution of the 4-hydroxy-7-azaindole analog for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known clinical inhibitor).

-

Step 3: Viability Measurement: After the incubation period, add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent), which measures cellular ATP levels as an indicator of metabolic activity and cell number.

-

Step 4: Data Analysis: Measure luminescence and calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve. Validation Check: The signal-to-background ratio should be >10, and the GI₅₀ of the positive control should be consistent with literature values.

Pharmacokinetic (PK) Considerations

While the 7-azaindole core is generally considered to have favorable drug-like properties, the introduction of a 4-hydroxy group has specific PK implications:

-

Metabolism: The phenolic hydroxyl group is a potential site for Phase II metabolism, specifically glucuronidation or sulfation. This can lead to rapid clearance. However, the electronic nature of the azaindole ring system can influence the reactivity of this group.

-

Permeability: The increased polarity from the hydroxyl group may decrease passive permeability across cell membranes. This is a critical parameter to assess early in development using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Protein Binding: The introduction of a hydrogen bond donor can alter plasma protein binding, which should be experimentally determined.

Conclusion and Future Outlook

The 4-hydroxy-7-azaindole scaffold represents a highly promising platform for the development of targeted therapeutics, particularly kinase inhibitors. The 4-hydroxy group is a key functional element that enhances target engagement and improves physicochemical properties. The demonstrated activity against cancer-relevant targets like FGFRs highlights the therapeutic potential of this compound class. Future research should focus on leveraging the SAR insights to design next-generation analogs with optimized potency, selectivity, and pharmacokinetic profiles. The robust synthetic and biological protocols outlined in this guide provide a solid foundation for these discovery efforts, paving the way for the development of novel clinical candidates.

References

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [7][8][9]

-

7-Azaindole Derivatives: Exploring Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD..

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [8]

-

The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [1][6]

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [4]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

-

Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. [10]

-

Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ.

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

-

An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [5]

-

Preparation method for 4-substituted-7-azaindole. Google Patents. [13]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [3]

-

Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.

-

Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents. Benchchem. [14]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [2]

-

Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. ResearchGate.

-

Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [11]

-

A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. PubMed. [12]

-

Design, Synthesis and Biological Evaluation of 7-Azaindole Analogues as Novel Antiproliferative Agent and Tyrosine Protein Kinase SRC Inhibitors. ResearchGate.

-

4-Methoxy-7-azaindole. BLD Pharm.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Intrinsic Luminescence of 4-Hydroxy-7-Azaindole: A Technical Guide to its Application as a Fluorescent Probe for Biomolecules

Foreword: Beyond a Simple Fluorophore

In the landscape of fluorescent probes, few molecules offer the nuanced sensitivity and mechanistic elegance of 4-hydroxy-7-azaindole. To the uninitiated, it may appear as a mere structural analogue of tryptophan, the native fluorophore of proteins. However, this perception belies the unique photophysical properties that arise from the strategic placement of a hydroxyl group and a nitrogen atom within its heterocyclic core. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the remarkable potential of 4-hydroxy-7-azaindole. We will move beyond a superficial overview, delving into the fundamental principles that govern its fluorescence and providing practical, field-proven insights into its application for the detection and quantification of a diverse array of biomolecules. Our focus will be on not just the "how," but the critical "why" that underpins experimental design and data interpretation, empowering you to leverage this versatile probe with confidence and precision.

The Heart of the Matter: The Unique Photophysics of 4-Hydroxy-7-Azaindole

The utility of 4-hydroxy-7-azaindole as a fluorescent probe is intrinsically linked to a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Unlike many conventional fluorophores that exhibit a single emission wavelength, 4-hydroxy-7-azaindole possesses the remarkable ability to exist in two distinct emissive states: the normal (N) and the tautomeric (T) form. This dual emission is the cornerstone of its sensitivity to the local microenvironment.

Upon absorption of a photon, the 4-hydroxy-7-azaindole molecule transitions to an electronically excited state. In this excited state, the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen are significantly increased. This creates a thermodynamic driving force for the intramolecular transfer of a proton from the hydroxyl group to the pyridine nitrogen, resulting in the formation of the tautomeric species. The normal and tautomeric forms have different electronic distributions and, consequently, distinct fluorescence emission spectra. The tautomer typically emits at a longer wavelength (a larger Stokes shift) compared to the normal form.[3]

The efficiency of ESIPT is exquisitely sensitive to the probe's immediate surroundings. Factors such as solvent polarity, viscosity, and the presence of hydrogen bond donors or acceptors can either facilitate or hinder the proton transfer process. It is this very sensitivity that we exploit to probe the intricate world of biomolecular interactions.

Caption: The Jablonski diagram illustrating the ESIPT mechanism in 4-hydroxy-7-azaindole.

Synthesis of the Core Scaffold: 1H-Pyrrolo[2,3-b]pyridin-4-ol

The synthesis of the core 4-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-4-ol) is a critical first step. While various synthetic routes exist for 7-azaindole derivatives, a practical approach for obtaining the 4-hydroxy variant is summarized below.[4][5][6] This multi-step synthesis requires careful execution and purification at each stage to ensure a high-purity final product, which is paramount for reliable fluorescence studies.

Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol

This protocol is a synthesized representation of common strategies in the literature and should be performed by chemists experienced in organic synthesis.

-

Starting Material: A suitable starting material is a substituted aminopyridine, which can be cyclized to form the pyrrole ring of the azaindole core.

-

Cyclization: The cyclization can be achieved through various methods, including the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.[5][6] The choice of method will depend on the available starting materials and desired substitution patterns.

-

Hydroxylation/Demethylation: If a methoxy-substituted precursor is used, a demethylation step, often employing strong acids like HBr or Lewis acids like BBr₃, is necessary to yield the final hydroxylated product.

-

Purification: Purification at each step is crucial and is typically achieved through column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Photophysical Properties: A Quantitative Overview

The photophysical characteristics of 4-hydroxy-7-azaindole and its derivatives are highly dependent on the solvent environment. The following table summarizes key photophysical data for 7-azaindole and a representative derivative in different solvents, highlighting the pronounced effect of the environment on its fluorescence properties.[3][7][8][9]

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) |

| 7-Azaindole | Water (pH 7) | 288 | 386 | 0.023 | 910 ps |

| Methanol | - | 374, 505 (dual) | - | - | |

| 1-Methyl-7-azaindole | Water | - | - | 0.55 | 21 ns |

| 4-Aza-indole derivative | THF | ~350 | ~410 | High | - |

| Ethanol | ~350 | ~415 | High | - |

Note: The dual emission of 7-azaindole in methanol is a direct consequence of ESIPT. Methylation at the N1 position blocks this proton transfer, leading to a significantly higher quantum yield and longer lifetime.[3] The specific 4-aza-indole derivative shows high quantum yields in various solvents, indicating its potential as a robust fluorescent probe.[10]

Applications in Biomolecule Detection: From Theory to Practice

The unique photophysical properties of 4-hydroxy-7-azaindole make it a powerful tool for probing a variety of biomolecular systems. The general principle involves designing a derivative of the core scaffold that selectively interacts with the target biomolecule. This interaction then perturbs the ESIPT equilibrium, leading to a measurable change in the fluorescence signal, such as an increase or decrease in intensity at a specific wavelength or a ratiometric change in the intensities of the normal and tautomer emission bands.

Probing Protein Microenvironments and Binding Events

The intrinsic fluorescence of tryptophan is often used to study protein structure and dynamics. However, 7-azatryptophan, an amino acid analog incorporating the 7-azaindole moiety, offers distinct advantages, including a red-shifted emission spectrum that can reduce interference from native tryptophan fluorescence.[3] Probes based on 4-hydroxy-7-azaindole can be designed to bind to specific sites on proteins, such as the hydrophobic pockets of serum albumin.

Application Example: Quantification of Serum Albumin

Serum albumin is a key protein in blood plasma, and its concentration is an important diagnostic marker. A 4-hydroxy-7-azaindole derivative can be designed to specifically bind to the hydrophobic domains of albumin. Upon binding, the probe's local environment becomes less polar, which can enhance its fluorescence quantum yield and lead to a "turn-on" fluorescence response.

Experimental Protocol: Fluorometric Quantification of Bovine Serum Albumin (BSA)

-

Reagent Preparation:

-

Prepare a stock solution of the 4-hydroxy-7-azaindole-based probe in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

-

Prepare a series of BSA standards in phosphate-buffered saline (PBS), pH 7.4, with concentrations ranging from 0 to 100 µM.

-

-

Fluorescence Titration:

-

In a quartz cuvette, add 2 mL of PBS.

-

Add a small aliquot of the probe stock solution to achieve a final concentration of 1-10 µM.

-

Record the fluorescence emission spectrum of the probe alone (excitation at the probe's absorption maximum).

-

Successively add small aliquots of the BSA stock solution to the cuvette, ensuring thorough mixing after each addition.

-

Record the fluorescence emission spectrum after each addition of BSA.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the BSA concentration.

-

The resulting titration curve can be fitted to a suitable binding model (e.g., the Hill equation) to determine the dissociation constant (Kd) and the limit of detection (LOD).

-

Caption: Workflow for the detection of serum albumin using a 4-hydroxy-7-azaindole probe.

Monitoring Protein Aggregation in Neurodegenerative Diseases

The misfolding and aggregation of proteins are hallmarks of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[11][12][13][14] Fluorescent probes that can selectively bind to these protein aggregates and report on their formation are invaluable tools for both fundamental research and drug discovery. 4-hydroxy-7-azaindole derivatives can be designed to exhibit enhanced fluorescence upon binding to the hydrophobic surfaces exposed in protein aggregates.

Application Example: Monitoring Amyloid-β Aggregation

A 7-azaindole-BODIPY derivative has been shown to be a fluorescent probe for protein misfolding and aggregation.[11][13] Upon interaction with protein aggregates, the monomeric form of the probe is stabilized, leading to a significant increase in fluorescence intensity and lifetime.

Experimental Protocol: In Vitro Monitoring of Amyloid-β (Aβ) Fibrillization

-

Aβ Preparation: Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a buffer that promotes aggregation (e.g., PBS, pH 7.4).

-

Aggregation Assay:

-

In a multi-well plate, combine the Aβ solution with the 4-hydroxy-7-azaindole-based probe (final concentrations typically in the low micromolar range).

-

Incubate the plate at 37°C with gentle agitation.

-

Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates the formation of Aβ aggregates.

-

-

Validation: The results can be validated using other standard techniques for monitoring protein aggregation, such as Thioflavin T (ThT) fluorescence assays or transmission electron microscopy (TEM) to visualize fibril formation.

Detection of Nucleic Acids

The structural similarity of 7-azaindole to purine bases makes it an excellent candidate for the development of fluorescent probes for nucleic acids.[15][16] When incorporated into a DNA oligonucleotide, the fluorescence of 7-azaindole is often quenched due to stacking interactions with the neighboring bases.[15][16] This quenching can be relieved upon hybridization with a complementary strand, leading to a "turn-on" fluorescence signal.

Application Example: Monitoring DNA Hybridization

A 7-azaindole nucleoside can be incorporated into a single-stranded DNA (ssDNA) probe. In the ssDNA state, the probe exhibits low fluorescence. Upon hybridization with the target DNA sequence to form a double helix, the conformational change can lead to a significant increase in fluorescence, providing a clear signal for the hybridization event.[15][16]

Experimental Protocol: Detection of a Specific DNA Sequence

-

Probe Synthesis: Synthesize an ssDNA oligonucleotide containing the 7-azaindole nucleoside at a specific position.

-

Hybridization Assay:

-

In a suitable buffer (e.g., saline-sodium citrate buffer), mix the 7-azaindole-labeled ssDNA probe with the sample containing the target DNA sequence.

-

Heat the mixture to denature any secondary structures and then slowly cool to allow for hybridization.

-

Measure the fluorescence intensity. An increase in fluorescence compared to the probe alone indicates the presence of the target sequence.

-

-

Melting Curve Analysis: To confirm the specificity of the hybridization, a melting curve analysis can be performed by gradually increasing the temperature and monitoring the decrease in fluorescence as the DNA duplex denatures.

Sensing of Metal Ions

The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can act as a chelating unit for metal ions. By functionalizing the 4-hydroxy-7-azaindole core with additional chelating groups, highly selective and sensitive fluorescent chemosensors for various metal ions, such as Zn²⁺, can be developed.[17][18][19][20][21]

Application Example: Selective Detection of Zinc Ions (Zn²⁺)

A 4-hydroxy-7-azaindole derivative functionalized with a zinc-chelating moiety can exhibit a "turn-on" fluorescence response upon binding to Zn²⁺. The chelation event can restrict intramolecular rotations, leading to an increase in the fluorescence quantum yield.

Experimental Protocol: Fluorometric Determination of Zn²⁺

-

Sensor Characterization:

-

Dissolve the 7-azaindole-based sensor in a suitable buffer (e.g., HEPES, pH 7.4).

-

Record the fluorescence emission spectrum of the sensor alone.

-

Add a solution of ZnCl₂ and record the change in fluorescence.

-

-

Selectivity Study:

-

Test the fluorescence response of the sensor in the presence of a variety of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺) to assess its selectivity for Zn²⁺.

-

-

Quantitative Analysis:

-

Perform a fluorescence titration by adding increasing concentrations of Zn²⁺ to a solution of the sensor and record the fluorescence intensity at the emission maximum.

-

The detection limit can be calculated from the titration data.

-

Concluding Remarks and Future Perspectives

4-hydroxy-7-azaindole is far more than a simple fluorescent molecule; it is a versatile platform for the design of sophisticated probes for a wide range of biomolecules. Its unique photophysical properties, centered around the phenomenon of ESIPT, provide a sensitive mechanism for transducing biomolecular recognition events into a measurable optical signal. The applications detailed in this guide represent just a fraction of the possibilities. As our understanding of the intricate interplay between the structure of 4-hydroxy-7-azaindole derivatives and their photophysical responses continues to grow, we can anticipate the development of even more sensitive and selective probes for a myriad of applications in diagnostics, drug discovery, and fundamental biological research. The future of 4-hydroxy-7-azaindole as a fluorescent probe is bright, and its full potential is only beginning to be illuminated.

References

-

Seela, F., & Peng, X. (2006). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 71(10), 4021-4023. [Link]

-

Nilsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183. [Link]

-

Rachofsky, E. L., et al. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2165-2173. [Link]

-

Rachofsky, E. L., et al. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2165-2173. [Link]

-

Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(44), 27285-27298. [Link]

-

Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]

-

Bozkurt, E., & Dogan, S. D. (2019). Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism. Research on Chemical Intermediates, 45(2), 863-872. [Link]

-

Twine, S. M., & Szabo, A. G. (2003). The photophysical properties of 6-azaindole. The Journal of Physical Chemistry A, 107(45), 9539-9547. [Link]

-

Zhang, Y., et al. (2015). Real-Time Monitoring of Alzheimer's-Related Amyloid Aggregation via Probe Enhancement-Fluorescence Correlation Spectroscopy. ACS Chemical Neuroscience, 6(10), 1756-1765. [Link]

-

Herrera-Ochoa, D., et al. (2024). Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY derivative. Journal of Materials Chemistry B. [Link]

-

ResearchGate. (n.d.). Schematic representation of the ESIPT mechanism. Retrieved from [Link]

-

Singh, P. K., et al. (2024). Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins. ACS Chemical Neuroscience. [Link]

-

Chen, Y., et al. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. Molecules, 26(16), 5035. [Link]

-

Herrera-Ochoa, D., et al. (2024). A Fluorescent Probe for Protein Misfolding and Aggregation Due to Oxidative Stress Based on a 7-Azaindole-BODIPY Derivative. ChemRxiv. [Link]

-

Liu, Y., et al. (2015). The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. Journal of Molecular Structure, 1099, 33-39. [Link]

-

Ghaffar, A., et al. (2019). In Vivo and In Vitro Monitoring of Amyloid Aggregation via BSA@FGQDs Multimodal Probe. ACS Sensors, 4(1), 131-139. [Link]

-

Broussard, J. A., et al. (2013). Fluorescent hybridization probes for sensitive and selective DNA and RNA detection. Methods in molecular biology, 983, 19-33. [Link]

-

Aguilar, H. R., et al. (2021). A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. Chemical Science, 12(30), 10256-10265. [Link]

-

de Oliveira, K. T., et al. (2021). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. Molecules, 26(15), 4467. [Link]

-

Wang, Y., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3824. [Link]

-

Smirnov, A. V., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(16), 2758-2769. [Link]

-

Mathpati, R. S., & Ghule, V. D. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(3), 1145-1157. [Link]

-

Klymchenko, A. S., et al. (2022). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. Molecules, 27(21), 7436. [Link]

-

Di Martino, R. M. C., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 26(18), 5488. [Link]

-

Dalbera, S., et al. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Sensors, 22(9), 3328. [Link]

-

Wang, G. L., et al. (2004). DNA Hybridization Detection with Blue Luminescent Quantum Dots and Dye-Labeled Single-Stranded DNA. Journal of the American Chemical Society, 126(20), 6242-6243. [Link]

-

Smirnov, A. V., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(16), 2758-2769. [Link]

-

Xu, Y., et al. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 30(2), 347-356. [Link]

-

ResearchGate. (n.d.). The fluorescence titration plot of (2,7-aza)Trp-Baa (red). Retrieved from [Link]

-

Schmidpeter, P. A., et al. (2019). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of visualized experiments : JoVE, (143), 10.3791/58814. [Link]

-

Kalaiyarasan, G., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances, 12(43), 28213-28220. [Link]

-

Garrido-Fernandez, J., et al. (2007). Quantitative analysis of enzymatic assays using indoxyl-based substrates. Analytical biochemistry, 368(2), 229-234. [Link]

-

ResearchGate. (n.d.). Schematic illustration of potential energy diagram of ESIPT process in 2-(2-hydroxyphenyl)benzazole. Retrieved from [Link]

-

Taketsugu, T., & Gordon, M. S. (2001). A theoretical study on excited state double proton transfer reaction of a 7-azaindole dimer: An ab initio potential energy surface and its empirical valence bond model. The Journal of chemical physics, 114(18), 7463-7475. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY derivative - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. In Vivo and In Vitro Monitoring of Amyloid Aggregation via BSA@FGQDs Multimodal Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Hydroxy-7-Azaindoles

For Researchers, Scientists, and Drug Development Professionals

Abstract